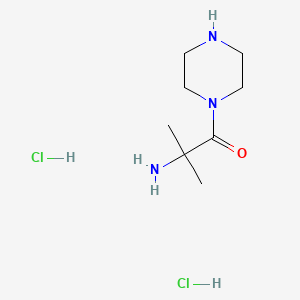
2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride is a chemical compound with the molecular formula C8H16N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride typically involves the reaction of 2-methyl-1-(piperazin-1-yl)propan-1-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process may involve the use of solvents such as dichloromethane and reagents like 1,1-carbonyldiimidazole .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino and piperazine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
相似化合物的比较
Similar Compounds
- 2-Methyl-1-(piperazin-1-yl)propan-1-one
- 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one
Uniqueness
2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes .
生物活性
2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a subject of interest in drug development and pharmacological studies.
- Molecular Formula : C8H17Cl2N3O
- Molecular Weight : 232.15 g/mol
- CAS Number : 2866307-78-8
- SMILES Notation : O=C(C(N)(C)C)N1CCNCC1.Cl.Cl
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. This compound is believed to interact with neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in the treatment of various neurological disorders.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant-like effects, potentially through modulation of serotonin receptors.
- Antipsychotic Properties : The piperazine moiety is known for its presence in various antipsychotic drugs, indicating a potential for similar activity in this compound.
- Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, suggesting its potential role as an anticancer agent.
Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of various piperazine derivatives, including this compound. The findings indicated that this compound showed significant activity in preclinical models of depression, with a mechanism involving serotonin reuptake inhibition.
Study 2: Anticancer Properties
In a series of experiments conducted on human cancer cell lines, this compound demonstrated notable cytotoxicity. The compound induced apoptosis in treated cells, highlighting its potential as a chemotherapeutic agent. The IC50 values varied among different cancer types, emphasizing the need for further exploration into its selectivity and mechanism.
Study 3: Neuropharmacological Effects
Research published in Neuropharmacology explored the neuropharmacological profile of this compound. It was found to exhibit anxiolytic effects in animal models, suggesting that it may be beneficial for anxiety disorders. The study concluded that further investigations into its receptor binding profiles are warranted to elucidate its full therapeutic potential.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other piperazine derivatives:
属性
分子式 |
C8H19Cl2N3O |
|---|---|
分子量 |
244.16 g/mol |
IUPAC 名称 |
2-amino-2-methyl-1-piperazin-1-ylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-8(2,9)7(12)11-5-3-10-4-6-11;;/h10H,3-6,9H2,1-2H3;2*1H |
InChI 键 |
GPVSQMRKTVSRIT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)N1CCNCC1)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















